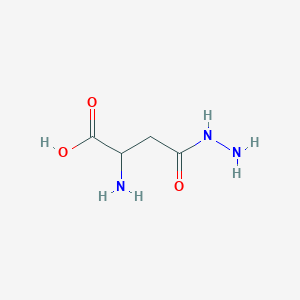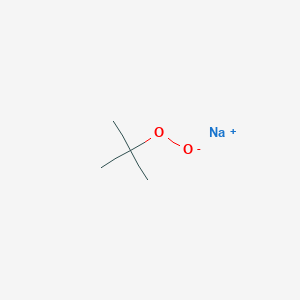
(tert-Butylperoxy) sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tert-Butylperoxy) sodium, also known as TBSP, is a chemical compound that is widely used in the field of organic chemistry. It is a powerful oxidizing agent that is commonly used as a radical initiator in various chemical reactions. TBSP is a white crystalline solid that is soluble in water and other polar solvents.
Mécanisme D'action
(tert-Butylperoxy) sodium acts as a radical initiator in chemical reactions. When (tert-Butylperoxy) sodium is heated or exposed to light, it decomposes into two radicals: the tert-butyl radical and the sodium radical. These radicals can initiate chain reactions that lead to the formation of new chemical compounds. The mechanism of action of (tert-Butylperoxy) sodium is complex and depends on the specific reaction conditions.
Effets Biochimiques Et Physiologiques
(tert-Butylperoxy) sodium is not commonly used in biochemical or physiological research. However, it has been shown to have toxic effects on living organisms. (tert-Butylperoxy) sodium can cause skin and eye irritation and can be harmful if ingested or inhaled. It is important to handle (tert-Butylperoxy) sodium with care and to follow proper safety protocols when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
(tert-Butylperoxy) sodium has several advantages for lab experiments. It is a powerful oxidizing agent that can initiate radical reactions under mild conditions. (tert-Butylperoxy) sodium is also relatively inexpensive and easy to handle. However, (tert-Butylperoxy) sodium has some limitations for lab experiments. It can be unstable and difficult to store, and it can decompose over time. (tert-Butylperoxy) sodium can also be hazardous if not handled properly.
Orientations Futures
There are several future directions for research on (tert-Butylperoxy) sodium. One area of research is the development of new synthesis methods for (tert-Butylperoxy) sodium that are more efficient and environmentally friendly. Another area of research is the application of (tert-Butylperoxy) sodium in new chemical reactions and the synthesis of novel organic compounds. Finally, there is a need for further research on the toxic effects of (tert-Butylperoxy) sodium on living organisms and the development of safer handling protocols for this compound.
Conclusion:
(Tert-Butylperoxy) sodium is a powerful oxidizing agent that is widely used in organic chemistry research. It is a key intermediate in the production of many organic compounds and is used as a radical initiator in various chemical reactions. (tert-Butylperoxy) sodium has several advantages for lab experiments, but also has limitations and can be hazardous if not handled properly. There are several future directions for research on (tert-Butylperoxy) sodium, including the development of new synthesis methods and the application of (tert-Butylperoxy) sodium in new chemical reactions.
Méthodes De Synthèse
(tert-Butylperoxy) sodium can be synthesized by reacting tert-butyl hydroperoxide with sodium methoxide. The reaction is carried out in anhydrous conditions and at low temperatures. The yield of (tert-Butylperoxy) sodium can be improved by using a phase transfer catalyst. The synthesis of (tert-Butylperoxy) sodium is an important area of research because it is a key intermediate in the production of many organic compounds.
Applications De Recherche Scientifique
(tert-Butylperoxy) sodium is widely used in scientific research as a radical initiator in various chemical reactions. It is used in the polymerization of styrene, vinyl acetate, and other monomers. (tert-Butylperoxy) sodium is also used in the synthesis of various organic compounds such as ketones, aldehydes, and carboxylic acids. (tert-Butylperoxy) sodium is an important tool for organic chemists because it allows them to control the rate of chemical reactions and the formation of specific products.
Propriétés
Numéro CAS |
13250-54-9 |
|---|---|
Nom du produit |
(tert-Butylperoxy) sodium |
Formule moléculaire |
C4H9NaO2 |
Poids moléculaire |
112.1 g/mol |
Nom IUPAC |
sodium;2-methyl-2-oxidooxypropane |
InChI |
InChI=1S/C4H10O2.Na/c1-4(2,3)6-5;/h5H,1-3H3;/q;+1/p-1 |
Clé InChI |
PLWUSUOYTVTTNH-UHFFFAOYSA-M |
SMILES isomérique |
CC(C)(C)O[O-].[Na+] |
SMILES |
CC(C)(C)O[O-].[Na+] |
SMILES canonique |
CC(C)(C)O[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



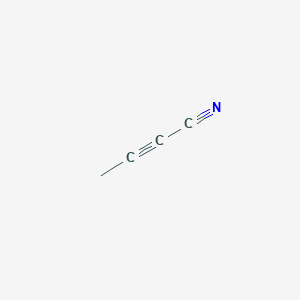
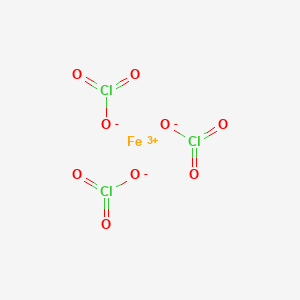
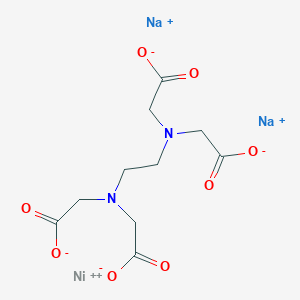

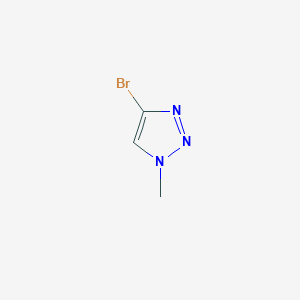
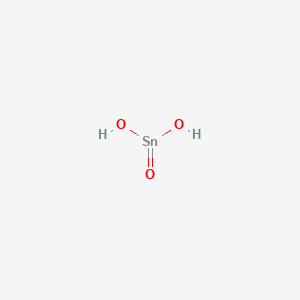
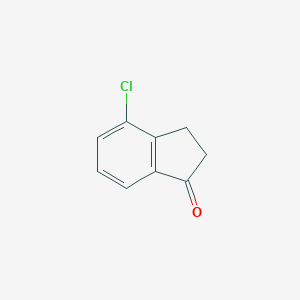

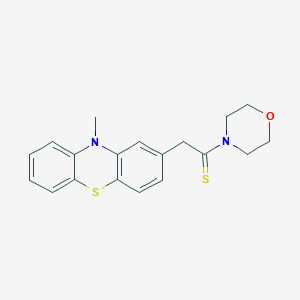
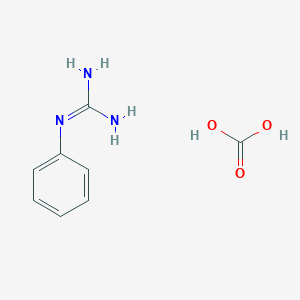
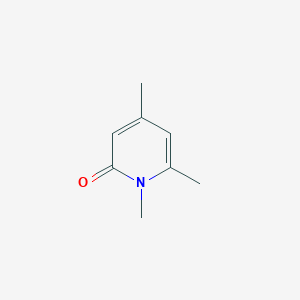
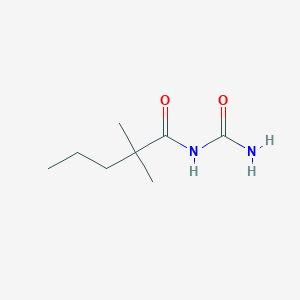
![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)
